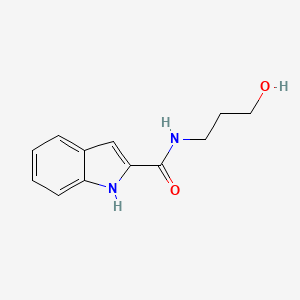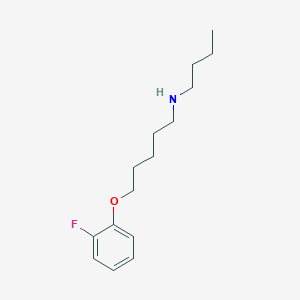
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 38 bonds; 21 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis
The molecular weight of this compound is 255.31, and its molecular formula is C16H17NO2 .科学的研究の応用
Subheading: Supramolecular Networks in Organic Salts
Studies have revealed the intricate hydrogen-bonded networks formed between 5,7-dimethyl-1,8-naphthyridine-2-amine, a compound closely related to 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, and various carboxylic acid derivatives. The interactions between these compounds give rise to complex proton-transfer structures, contributing to a deeper understanding of molecular binding mechanisms. The multicomponent organic salts prepared show diverse crystalline forms, with the crystals characterized through X-ray diffraction analysis, IR, mp, and elemental analysis. These structures highlight the role of N H⋯O, O H⋯O hydrogen bonds, and other non-covalent interactions in constructing supramolecular architectures, resulting in 3D framework structures. This understanding is crucial in designing molecular materials with tailored properties (Jin et al., 2011), (Jin et al., 2011), (Ding et al., 2017).
Molecular Architecture on Surfaces
Subheading: Self-Organization of Acridine Derivatives on Substrates
Research on the molecular architecture of acridine-9-carboxylic acid, a core component of this compound, on Ag(111) surfaces has provided valuable insights. The study showcases how ACA molecules self-organize into distinctive structures at different coverages, influenced by the substrate's morphology. This self-organization is a result of hydrogen bonding interactions and is critical in forming large islands and different phases, each demonstrating unique molecular arrangements and packing densities. Such knowledge is pivotal in the fields of molecular electronics and surface chemistry, offering a pathway to manipulate molecular assembly on surfaces for various applications (Xu et al., 2006).
Photoactive Precursors in Neurotransmitter Release
Subheading: Harnessing Photochemical Properties for Controlled Release
The use of acridine as a photochemically removable protecting group for neurotransmitter amino acids opens new avenues in controlled drug release. The investigation into acridinyl methyl esters showcases their potential in the swift release of active molecules upon irradiation at specific wavelengths. This research not only broadens the understanding of the photochemical properties of acridine derivatives but also presents a promising approach for designing systems for targeted drug delivery with precise control over the release profiles (Piloto et al., 2013).
作用機序
Target of Action
The primary target of 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the brain, into choline and acetate .
Mode of Action
This compound acts as a reversible inhibitor of AChE . By binding to AChE, it prevents the enzyme from breaking down acetylcholine, thereby increasing the concentration of acetylcholine in the brain . This compound also inhibits butyrylcholinesterase activity .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Pharmacokinetics
Similar compounds like tacrine have been reported to have poor oral bioavailability and require multiple daily doses . Side effects can include nausea, vomiting, dry mouth, indigestion, diarrhea, loss of appetite, urinary incontinence, collapse, convulsions, and hepatotoxicity .
Result of Action
The result of the action of this compound is an increase in acetylcholine levels in the brain, which can enhance cholinergic neurotransmission . This can potentially improve cognitive function in conditions like Alzheimer’s disease .
特性
IUPAC Name |
5,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-9-7-10(2)15-12(8-9)14(16(18)19)11-5-3-4-6-13(11)17-15/h7-8H,3-6H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKXNCDFZOQBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C3CCCCC3=N2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)





![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)
![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)
![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)